molecular formula C34H28O22 B12433293 1,3,4,6-Tetragalloylglucose

1,3,4,6-Tetragalloylglucose

Cat. No.: B12433293
M. Wt: 788.6 g/mol
InChI Key: NRQJFEDEWHTAPZ-UGUGPVJNSA-N
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Description

1,3,4,6-Tetragalloylglucose is a polyphenolic compound that belongs to the class of hydrolyzable tannins. It is composed of a glucose core esterified with four gallic acid molecules. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetragalloylglucose can be synthesized through the esterification of glucose with gallic acid. The process typically involves the use of protecting groups to selectively esterify the hydroxyl groups on the glucose molecule. Common reagents used in this synthesis include gallic acid, glucose, and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the peels of Punica granatum (pomegranate). The extraction process may include steps like ultrasound-assisted extraction, resin enrichment, and reverse-phase silica-gel purification to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetragalloylglucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Gallic acid and glucose.

    Oxidation: Quinones and other oxidation products.

    Esterification: Higher galloyl esters

Scientific Research Applications

1,3,4,6-Tetragalloylglucose has a wide range of scientific research applications:

Mechanism of Action

1,3,4,6-Tetragalloylglucose exerts its effects through various mechanisms:

Comparison with Similar Compounds

1,3,4,6-Tetragalloylglucose is unique compared to other similar compounds due to its specific esterification pattern and biological activities. Similar compounds include:

    1,2,3,6-Tetragalloylglucose: Similar structure but different esterification pattern.

    1,2,3,4,6-Pentagalloylglucose: Contains an additional gallic acid ester.

    1,3,6-Trigalloylglucose: Contains three gallic acid esters

These compounds share some biological activities but differ in their potency and specific applications.

Properties

Molecular Formula

C34H28O22

Molecular Weight

788.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)27(47)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28-,29-,34+/m1/s1

InChI Key

NRQJFEDEWHTAPZ-UGUGPVJNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Origin of Product

United States

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